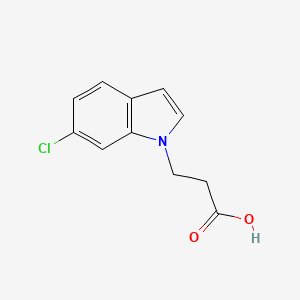

Ácido 3-(6-cloro-1H-indol-1-il)propanoico

Descripción general

Descripción

“3-(6-chloro-1H-indol-1-yl)propanoic acid” is a compound that is structurally similar to "(S)-2-Amino-3-(6-chloro-1H-indol-3-yl)propanoic acid" . It has a molecular weight of 238.67 and is stored in dry conditions at 2-8°C . The compound appears as a white to yellow solid or sticky liquid .

Synthesis Analysis

The synthesis of indole derivatives, such as “3-(6-chloro-1H-indol-1-yl)propanoic acid”, has been a topic of interest in recent years . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . Due to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Molecular Structure Analysis

The molecular structure of “3-(6-chloro-1H-indol-1-yl)propanoic acid” can be represented by the IUPAC Standard InChI: InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2,(H,13,14) . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis

“3-(6-chloro-1H-indol-1-yl)propanoic acid” has a molecular weight of 189.2105 . It has the IUPAC Standard InChI: InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2,(H,13,14) .Aplicaciones Científicas De Investigación

Tratamiento del cáncer

Los derivados del indol, como el “ácido 3-(6-cloro-1H-indol-1-il)propanoico”, se han estudiado por su potencial en el tratamiento del cáncer. Pueden interactuar con varias vías biológicas que son cruciales en la proliferación y supervivencia de las células cancerosas. Por ejemplo, pueden inhibir el crecimiento de las células cancerosas o inducir la apoptosis, que es la muerte celular programada que a menudo es defectuosa en las células cancerosas .

Actividad antimicrobiana

Estos compuestos también exhiben propiedades antimicrobianas, lo que los hace valiosos en la lucha contra las infecciones. Se pueden diseñar para dirigirse a enzimas o vías microbianas específicas, interrumpiendo la capacidad del microbio para sobrevivir o reproducirse .

Tratamiento de trastornos

El núcleo de indol es una estructura común que se encuentra en compuestos que afectan el sistema nervioso central. Por lo tanto, el “ácido 3-(6-cloro-1H-indol-1-il)propanoico” podría utilizarse en el desarrollo de tratamientos para trastornos neurológicos, como la enfermedad de Alzheimer o la enfermedad de Parkinson, al modular los sistemas de neurotransmisores .

Aplicaciones antivirales

Los derivados del indol han demostrado ser prometedores como agentes antivirales. Se pueden diseñar para interferir con el ciclo de vida de los virus, como inhibir la replicación del ARN o ADN viral, lo que podría conducir a tratamientos para enfermedades como la influenza o el VIH .

Propiedades antiinflamatorias

Las propiedades antiinflamatorias de los derivados del indol los convierten en candidatos para el tratamiento de afecciones como la artritis. Pueden funcionar al reducir la producción de citocinas proinflamatorias o al inhibir enzimas que contribuyen a la inflamación .

Efectos antioxidantes

El “ácido 3-(6-cloro-1H-indol-1-il)propanoico” puede servir como antioxidante, ayudando a proteger las células del daño causado por los radicales libres. Esta propiedad es beneficiosa para prevenir enfermedades relacionadas con el estrés oxidativo, incluidas las enfermedades cardiovasculares y las afecciones relacionadas con el envejecimiento .

Potencial antidiabético

La investigación sugiere que los derivados del indol podrían utilizarse para desarrollar nuevos fármacos antidiabéticos. Podrían funcionar al influir en la secreción de insulina o al mejorar la sensibilidad a la insulina en los tejidos, ayudando así a regular los niveles de azúcar en la sangre .

Aplicaciones cardiovasculares

Los compuestos del indol se han asociado con beneficios cardiovasculares, como la reducción de la presión arterial o los niveles de colesterol. Podrían actuar sobre varios objetivos dentro del sistema cardiovascular para mejorar la salud del corazón y prevenir enfermedades como la hipertensión .

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Análisis Bioquímico

Cellular Effects

The effects of 3-(6-chloro-1H-indol-1-yl)propanoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to decrease ischemia-induced cell death and oxidative stress in neuronal cells . Although specific studies on 3-(6-chloro-1H-indol-1-yl)propanoic acid are limited, it is expected to exhibit similar cellular effects due to its structural similarity to other indole derivatives.

Molecular Mechanism

The molecular mechanism of 3-(6-chloro-1H-indol-1-yl)propanoic acid involves its interaction with various biomolecules. It is believed to exert its effects through binding interactions with specific receptors and enzymes, leading to enzyme inhibition or activation and changes in gene expression . The exact molecular targets and pathways are still being elucidated, but the compound’s structure suggests potential interactions with key regulatory proteins in cellular pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(6-chloro-1H-indol-1-yl)propanoic acid change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Indole derivatives are generally stable, but their activity can diminish over time due to metabolic degradation . Long-term studies are needed to fully understand the temporal effects of 3-(6-chloro-1H-indol-1-yl)propanoic acid in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of 3-(6-chloro-1H-indol-1-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies on similar indole derivatives have shown dose-dependent effects, with higher doses potentially causing oxidative stress and cellular damage . Detailed dosage studies are required to determine the safe and effective dose range for 3-(6-chloro-1H-indol-1-yl)propanoic acid.

Metabolic Pathways

3-(6-chloro-1H-indol-1-yl)propanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Indole derivatives are known to undergo metabolic transformations, leading to the formation of active or inactive metabolites . The specific metabolic pathways of 3-(6-chloro-1H-indol-1-yl)propanoic acid are still being studied, but it is expected to follow similar pathways as other indole compounds.

Transport and Distribution

The transport and distribution of 3-(6-chloro-1H-indol-1-yl)propanoic acid within cells and tissues are critical for its biological activity. The compound is likely transported by specific transporters and binding proteins that facilitate its cellular uptake and distribution . Its localization and accumulation within tissues can influence its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of 3-(6-chloro-1H-indol-1-yl)propanoic acid plays a vital role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

3-(6-chloroindol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c12-9-2-1-8-3-5-13(10(8)7-9)6-4-11(14)15/h1-3,5,7H,4,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEYHJBTSQUOOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

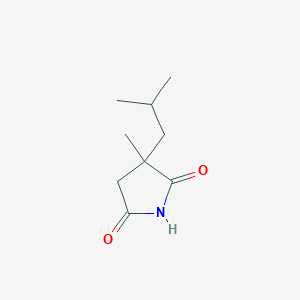

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-4-[(2-methoxyethyl)amino]benzene-1-sulfonamide](/img/structure/B1523084.png)

![5-amino-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B1523096.png)